molecular formula C12H14N2 B1278990 2-(Piperidin-4-YL)benzonitrile CAS No. 304462-63-3

2-(Piperidin-4-YL)benzonitrile

Cat. No. B1278990
M. Wt: 186.25 g/mol
InChI Key: XZCWBSDEASNABK-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)benzonitrile is a chemical compound that is part of a broader class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is known for its presence in various pharmacologically active compounds. The benzonitrile moiety attached to the piperidine ring suggests potential for various chemical reactions and interactions due to the presence of the cyano group.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride involves the use of indanone moieties and demonstrates the flexibility in substituting different functional groups to achieve potent biological activity . Another example is the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which showed that the introduction of bulky moieties and substituents at specific positions can dramatically enhance activity . These methods could potentially be adapted for the synthesis of 2-(Piperidin-4-yl)benzonitrile by incorporating the appropriate cyano group at the benzene ring.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their biological activity and interaction with biological targets. For example, the crystal structure of 4-[(2-hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile shows a significant dihedral angle between the naphthalene ring system and the benzene ring, which could influence its binding properties . Similarly, the structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals a chair conformation of the piperidine ring, which is a common feature in piperidine derivatives . These structural insights are valuable for understanding how 2-(Piperidin-4-yl)benzonitrile might interact with its environment.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, particularly due to the reactivity of the piperidine nitrogen and any substituents present. The presence of a benzonitrile group in 2-(Piperidin-4-yl)benzonitrile suggests potential for nucleophilic substitution reactions, as the cyano group can act as an electron-withdrawing group, making the adjacent carbon more susceptible to nucleophilic attack. Additionally, the piperidine nitrogen can be involved in the formation of salts or quaternary ammonium compounds, as seen in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and boiling point, are influenced by the nature of the substituents attached to the piperidine ring. For instance, the introduction of alkoxy groups in benzonitrile derivatives can lead to liquid crystalline behavior, as observed in a series of luminescent benzonitriles . The presence of a cyano group in 2-(Piperidin-4-yl)benzonitrile would likely affect its polarity and, consequently, its solubility in various solvents. Additionally, the molecular packing and hydrogen bonding patterns observed in crystal structures can provide insights into the compound's stability and reactivity .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Novel Derivatives:
    • Piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, synthesized using 2-(Piperidin-4-YL)benzonitrile, have shown significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
    • 2-Piperidin-4-yl-benzimidazoles synthesized from this compound exhibit broad-spectrum antibacterial activities against clinically important bacteria, including enterococci, making them potential new antibacterial agents (He et al., 2003).

Biochemistry and Pharmacology

  • Targeting Histamine Receptors:

    • 4-Phenoxypiperidines, derivatives of 2-(Piperidin-4-YL)benzonitrile, have been found to be potent histamine H3 antagonists, with implications for wakefulness and potential therapeutic applications (Dvorak et al., 2005).
  • Antiviral Research:

    • Certain derivatives have demonstrated significant antiviral activity against Hepatitis C Virus (HCV), highlighting their potential for developing new treatments for HCV infections (Jiang et al., 2020).

Materials Science and Physical Chemistry

  • Thermal and Optical Studies:

    • Structural studies and theoretical calculations of derivatives show potential applications in material sciences, including thermal properties and molecular interactions, which could be relevant in developing new materials (Karthik et al., 2021).
  • Corrosion Inhibition:

    • Piperidine derivatives, including those based on 2-(Piperidin-4-YL)benzonitrile, have been studied for their efficiency in inhibiting the corrosion of iron, a significant consideration in industrial applications (Kaya et al., 2016).

Molecular Dynamics and Quantum Chemical Studies

  • Quantum chemical and molecular dynamic simulation studies have been conducted on derivatives to predict their inhibition efficiencies, providing insights into their molecular interactions and reactivity (Kaya et al., 2016).

Safety And Hazards

While specific safety and hazard information for 2-(Piperidin-4-YL)benzonitrile is not available, it is generally advised to avoid breathing mist, gas, or vapors of similar compounds, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Piperidine derivatives, including 2-(Piperidin-4-YL)benzonitrile, are of significant interest in the pharmaceutical industry. More than 7000 piperidine-related papers were published during the last five years, indicating the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-piperidin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCWBSDEASNABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441017
Record name 2-(PIPERIDIN-4-YL)BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-YL)benzonitrile

CAS RN

304462-63-3
Record name 2-(PIPERIDIN-4-YL)BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-4-yl)benzonitrile
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Synthesis routes and methods

Procedure details

4-(2-Cyano-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (0.15 g) was dissolved in a solution of hydrogen chloride in dioxane (4 M, 2 mL) and the mixture stirred for 1 hour. The solvent was evaporated under vacuum, and the resulting solid triturated from diethyl ether to give the title compound as a grey solid (0.1 g). LCMS m/z 187.2[M+H]+. R.T.=1.90 min (Analytical Method 4).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JC Barrow, PG Nantermet, HG Selnick… - Journal of medicinal …, 2000 - ACS Publications
α 1 Adrenergic receptors mediate both vascular and lower urinary tract tone, and α 1 receptor antagonists such as terazosin (1b) are used to treat both hypertension and benign …
Number of citations: 311 pubs.acs.org

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